Flemiphilippinin A

Descripción general

Descripción

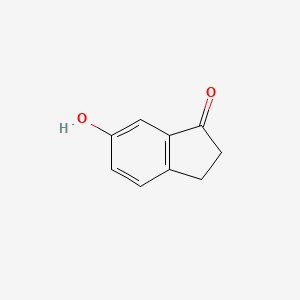

Flemiphilippinin A es una isoflavona prenilada aislada de la planta Flemingia philippinensis. Este compuesto ha llamado la atención debido a sus notables actividades antioxidantes y antitumorales. Exhibe actividad de eliminación de radicales DPPH y ha mostrado efectos inhibitorios contra varias líneas celulares de cáncer humano .

Aplicaciones Científicas De Investigación

Flemiphilippinin A tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo para estudiar la reactividad de las isoflavonas preniladas.

Biología: Investigado por sus propiedades antioxidantes y su capacidad para eliminar radicales libres.

Medicina: Explorado por su actividad antitumoral contra varias líneas celulares de cáncer humano, incluidas las células de carcinoma hepatocelular, epitelio pulmonar y adenocarcinoma ileocecal

Industria: Uso potencial en el desarrollo de suplementos antioxidantes y fármacos antitumorales.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Flemiphilippinin A interacts with the enzyme aromatase, inhibiting its activity . This interaction prevents the conversion of testosterone and androstenedione to estrogens, thereby influencing the balance of hormones in the body .

Cellular Effects

This compound has been observed to have inhibitory activity against human cancer cells in vitro . It is thought to influence cell function by altering cell signaling pathways and gene expression, particularly those related to estrogen production .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme aromatase and inhibiting its activity . This prevents the conversion of testosterone and androstenedione to estrogens, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of estrogen production, where it interacts with the enzyme aromatase

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Flemiphilippinin A se puede extraer de las raíces de Flemingia philippinensis utilizando un método de extracción con disolvente convencional asistido por ultrasonidos. Las condiciones óptimas de extracción incluyen un tiempo de extracción de 40 minutos, una concentración de metanol del 85% y una relación solvente-sólido de 40 mL/g .

Métodos de Producción Industrial

Si bien no existe un método de producción industrial a gran escala específicamente detallado para this compound, el método de extracción mencionado anteriormente se puede ampliar para fines industriales. El proceso implica triturar las raíces de Flemingia philippinensis, seguido de la extracción asistida por ultrasonidos utilizando metanol como disolvente .

Análisis De Reacciones Químicas

Tipos de Reacciones

Flemiphilippinin A se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Halógenos como cloro o bromo en presencia de un catalizador.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos.

Comparación Con Compuestos Similares

Flemiphilippinin A es único debido a sus potentes actividades antioxidantes y antitumorales. Los compuestos similares incluyen:

Flemiphilippinin B: Otra isoflavona prenilada con propiedades antioxidantes similares.

Dorsmanins I: Otra isoflavona con actividad antioxidante pero menos potente que this compound.

Propiedades

IUPAC Name |

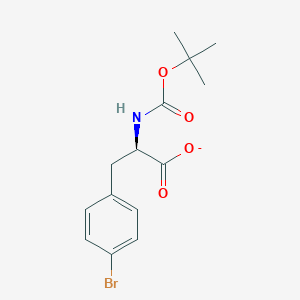

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMMYSERQFPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flemiphilippinin A and where is it found?

A1: this compound is a prenylated isoflavone primarily isolated from the roots of the Flemingia philippinensis plant [, ]. This plant, also known as Moghania philippinensis, is traditionally used in Chinese medicine [, ].

Q2: What are the potential biological activities of this compound?

A2: Research suggests that this compound exhibits several biological activities, including:

- Antioxidant activity: It demonstrates the ability to scavenge DPPH radicals, indicating potential antioxidant properties [, ].

- Antitumor activity: Studies have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), HepG2 (liver cancer), and B16 (melanoma) [, ].

Q3: How does the content of this compound vary in Flemingia philippinensis from different geographical locations?

A3: Research indicates significant variation in the total flavonoid content, including this compound, among Flemingia philippinensis samples collected from different regions of China, ranging from 3.7% to 14.35% []. This suggests that geographical factors might influence the production of this compound in the plant.

Q4: Have there been any studies on extracting this compound from Flemingia philippinensis?

A4: Yes, researchers have explored different extraction methods for obtaining this compound from Flemingia philippinensis roots:

- Supercritical fluid extraction: This method utilizes liquid CO2 and an entrainer under specific pressure and temperature conditions, followed by purification steps, to obtain this compound with high purity [].

- Ultrasonic-assisted extraction: This method, using solvents like methanol, offers a faster and potentially more efficient way to extract total flavonoids, including this compound, from the plant [].

Q5: What other compounds are commonly found alongside this compound in Flemingia philippinensis?

A5: Several other compounds, particularly flavonoids and isoflavonoids, have been identified in Flemingia philippinensis, often co-occurring with this compound. Some examples include:

- Flemiphilippinins C, D, E, and F: These are structurally related prenylated isoflavones also isolated from the plant's roots [, ].

- Other flavonoids: Compounds like dorsmanins I, auriculasin, 5,7,3′,4′-tetrahydroxy-6,8-diprenylisoflavone, genistein, and others have been reported in various studies [, , ].

Q6: What analytical techniques are commonly used to identify and characterize this compound?

A6: Researchers employ a variety of spectroscopic and chromatographic methods for the structural elucidation and characterization of this compound:

- Spectroscopic methods: These include HR-EI-MS (high-resolution electron ionization mass spectrometry), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), HMQC (heteronuclear multiple quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [].

- Chromatographic techniques: These include various forms of column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for separating and purifying this compound from plant extracts [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

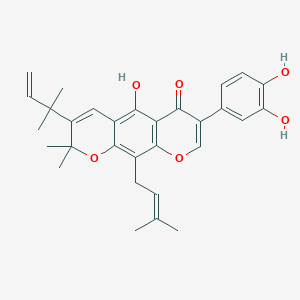

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)